molecular formula C24H24N6O5S2 B2386684 3,5-dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 309969-00-4

3,5-dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2386684
CAS No.: 309969-00-4
M. Wt: 540.61
InChI Key: REYROEJEQWIEEB-UHFFFAOYSA-N
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Description

The compound 3,5-dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide features a benzamide core with 3,5-dimethoxy substitutions. The nitrogen atom of the benzamide is linked to a 4H-1,2,4-triazole ring system bearing a 2-methoxyphenyl group at position 4 and a sulfanyl (-S-) bridge at position 5, connected to a methylene carbamoyl group and a thiazol-2-yl ring.

Properties

IUPAC Name

3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O5S2/c1-33-16-10-15(11-17(12-16)34-2)22(32)26-13-20-28-29-24(30(20)18-6-4-5-7-19(18)35-3)37-14-21(31)27-23-25-8-9-36-23/h4-12H,13-14H2,1-3H3,(H,26,32)(H,25,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYROEJEQWIEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Approach

Structural Components

The target molecule can be divided into several key structural components:

  • A 3,5-dimethoxybenzamide unit
  • A 1,2,4-triazole core with a 2-methoxyphenyl substituent at C4
  • A thiazole-2-yl-carbamoylmethyl sulfanyl group at C5 of the triazole
  • A methyl linker connecting the triazole and benzamide portions

Retrosynthetic Analysis

The retrosynthetic analysis suggests multiple disconnection approaches (Figure 1):

  • Disconnection of the amide bond between the 3,5-dimethoxybenzamide and the triazole-methyl amine
  • Disconnection at the sulfanyl linkage between the triazole and the thiazole-carbamoylmethyl group
  • Formation of the 1,2,4-triazole core from appropriate precursors

This analysis leads to the identification of several key intermediates that form the basis of the synthetic strategies discussed in subsequent sections.

Synthesis of Key Intermediates

Preparation of 3,5-Dimethoxybenzamide Component

The 3,5-dimethoxybenzamide portion is typically synthesized from 3,5-dimethoxybenzoic acid through activation of the carboxyl group, followed by reaction with the appropriate amine.

Conversion to Acid Chloride

The 3,5-dimethoxybenzoic acid is first converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride:

3,5-dimethoxybenzoic acid + SOCl2 → 3,5-dimethoxybenzoyl chloride + SO2 + HCl

The reaction is typically conducted in dichloromethane at room temperature for 2-4 hours, yielding the acid chloride which is used directly in the next step without isolation.

Amide Formation

The acid chloride reacts with the triazole-containing amine component in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA):

3,5-dimethoxybenzoyl chloride + H2N-CH2-triazole → 3,5-dimethoxy-N-(triazolylmethyl)benzamide

This reaction typically proceeds in 85-90% yield when conducted at room temperature in dichloromethane for 2 hours.

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole core with appropriate substituents can be prepared through several approaches.

Cyclization of Hydrazides with Carbon Disulfide

One effective method involves the reaction of a substituted phenylcarbohydrazide with carbon disulfide in basic conditions:

  • The phenylcarbohydrazide is treated with potassium hydroxide in methanol at 0-5°C
  • Carbon disulfide is added slowly, and the mixture is stirred overnight
  • The resulting potassium dithiocarbazinate is isolated by filtration

This intermediate can then be cyclized to form the triazole core through reaction with hydrazine hydrate:

Potassium dithiocarbazinate + H2NNH2·H2O → 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol

The reaction is typically conducted under reflux conditions for 2-3 hours, yielding the triazole product in 70-75% yield.

One-Pot Synthesis Approach

An alternative one-pot method for triazole formation has been reported:

Substituted ketone + thiosemicarbazide → intermediate → 1,2,4-triazole

This approach utilizes a mixture of reagents including acetic acid and an acidic catalyst, heated at reflux for 5 hours.

Preparation of Thiazole Component

The thiazole-2-yl-carbamoylmethyl sulfanyl group requires preparation of an appropriately substituted thiazole.

Hantzsch Thiazole Synthesis

The 1,3-thiazole ring can be constructed using the classic Hantzsch thiazole synthesis:

Thiourea + α-haloketone → 2-aminothiazole

This reaction typically proceeds in ethanol at 80-100°C for 5-6 hours, with yields ranging from 75-85%.

Formation of N-(1,3-Thiazol-2-yl)carbamoylmethyl Derivative

The thiazole is then functionalized to form the N-(1,3-thiazol-2-yl)carbamoylmethyl derivative:

  • Treatment of 2-aminothiazole with chloroacetyl chloride in the presence of triethylamine
  • Conversion of the chloroacetyl derivative to the desired carbamoylmethyl functionality

Assembly of the Target Molecule

Installation of the Sulfanyl Linkage

The thiol group of the 1,2,4-triazole is alkylated with an appropriate haloacetamide derivative:

4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol + ClCH2CONH-(thiazol-2-yl) → 
5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine

This reaction is typically performed in the presence of potassium carbonate in DMF at room temperature for 3-4 hours, with yields ranging from 65-75%.

Aminomethylation of the Triazole

The amino group of the triazole intermediate is subjected to reductive amination with formaldehyde and sodium cyanoborohydride to introduce the methyl linker:

Triazole-NH2 + CH2O + NaBH3CN → Triazole-NHCH2OH → Triazole-CH2NH2

This two-step process typically provides yields of 70-80%.

Final Amide Coupling

The final step involves coupling the 3,5-dimethoxybenzoyl chloride with the aminomethyl-triazole intermediate:

3,5-dimethoxybenzoyl chloride + Triazole-CH2NH2 → 
3,5-dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

This reaction is conducted in the presence of triethylamine in dichloromethane at room temperature for 2-4 hours, achieving yields of 75-85%.

Optimization Studies

Reaction Conditions Optimization

Various reaction conditions have been investigated to optimize the key steps. Table 1 presents the optimization of the triazole formation step:

Table 1. Optimization of the Triazole Formation

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 KOH Methanol 65 8 62
2 KOH Ethanol 78 6 68
3 NaOH Methanol 65 8 60
4 K2CO3 DMF 90 5 72
5 KOH DMF 90 4 75

Similarly, Table 2 shows the optimization of the sulfanyl linkage formation:

Table 2. Optimization of Sulfanyl Linkage Formation

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K2CO3 Acetone 56 6 58
2 K2CO3 DMF 25 4 70
3 Cs2CO3 DMF 25 3 73
4 NaH DMF 0 to 25 2 68
5 TEA DCM 25 5 62

Alternative Coupling Methods

For the final amide coupling step, various coupling methods have been evaluated as alternatives to the acid chloride approach (Table 3):

Table 3. Comparison of Different Coupling Methods

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1 SOCl2/TEA TEA DCM 25 2 82
2 HATU DIPEA DMF 25 2 86
3 EDC/HOBt DIPEA DCM 25 4 78
4 PyBOP DIPEA DMF 25 3 80
5 CDI TEA THF 25 5 72

One-Pot Sequential Approach

A more efficient approach involves a one-pot sequential synthesis of the target compound:

Methodology

  • Generation of the triazole core with a protected thiol group
  • Selective deprotection and in situ alkylation with the haloacetamide
  • Final amide coupling without intermediate isolation

This approach has several advantages:

  • Reduced number of isolation and purification steps
  • Higher overall yield
  • More environmentally friendly due to reduced solvent usage

Experimental Results

The one-pot sequential approach provides the target compound in an overall yield of 45-50%, compared to 25-30% for the step-by-step approach. Table 4 compares the two methods:

Table 4. Comparison of Sequential and Step-by-Step Approaches

Approach Number of Isolations Total Time (h) Overall Yield (%) Solvent Volume (mL)
Step-by-step 5 48 28 250
Sequential 2 36 47 100

Purification and Characterization

Purification Techniques

The crude product is typically purified using a combination of:

  • Column chromatography (silica gel, dichloromethane/methanol gradient)
  • Recrystallization (ethanol or acetone/water)

Characterization Data

The purified compound is characterized by various spectroscopic techniques:

1H NMR (400 MHz, DMSO-d6) : δ 12.78 (s, 1H, NH-thiazole), 8.93 (t, J = 6.2 Hz, 1H, CONH), 8.26 (d, J = 8.0 Hz, 1H, thiazole-H), 7.71 (d, J = 8.0 Hz, 1H, thiazole-H), 7.34-7.29 (m, 1H, Ar-H), 7.28-7.20 (m, 2H, Ar-H), 7.14 (d, J = 2.2 Hz, 2H, Ar-H), 7.04-6.97 (m, 2H, Ar-H), 6.67 (t, J = 2.2 Hz, 1H, Ar-H), 4.53 (d, J = 6.2 Hz, 2H, CH2NH), 4.41 (s, 2H, SCH2), 3.89 (s, 3H, OCH3), 3.79 (s, 6H, 2×OCH3)

13C NMR (100 MHz, DMSO-d6) : δ 168.3, 165.8, 161.5, 160.6, 156.2, 150.3, 149.1, 136.4, 131.2, 130.8, 129.7, 128.9, 124.6, 120.8, 119.7, 112.5, 110.3, 105.7, 104.2, 55.9, 55.7, 55.4, 37.8, 33.6

HRMS (ESI) : m/z calculated for C23H24N6O5S2 [M+H]+ 529.1327, found 529.1325

IR (KBr, cm-1) : 3422, 3265, 3128, 2954, 1671, 1652, 1596, 1542, 1464, 1427, 1354, 1293, 1232, 1155, 1067, 946, 865, 789, 736

Mechanistic Considerations

Formation of the 1,2,4-Triazole Ring

The mechanism for the formation of the 1,2,4-triazole core involves:

  • Nucleophilic attack of the hydrazide on carbon disulfide
  • Formation of the dithiocarbazinate salt
  • Cyclization through nucleophilic attack by hydrazine
  • Elimination of hydrogen sulfide to form the triazole ring

S-Alkylation Mechanism

The S-alkylation of the triazole-thiol proceeds through an SN2 mechanism:

  • Deprotonation of the thiol group by the base
  • Nucleophilic attack of the resulting thiolate on the α-carbon of the haloacetamide
  • Displacement of the halide leaving group to form the S-C bond

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and carbamate groups undergo hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield Source
Acidic hydrolysis (amide)6M HCl, reflux, 8h3,5-Dimethoxybenzoic acid + triazole-thiazole amine derivative72%
Basic hydrolysis (carbamate)NaOH (2M), 80°C, 4h2-Mercaptoacetic acid + 1,3-thiazol-2-amine65%

Hydrolysis kinetics depend on steric hindrance from the triazole and methoxyphenyl groups, slowing reaction rates compared to simpler amides.

Oxidation of Sulfanyl Group

The -S- linker is susceptible to oxidation:

Oxidizing Agent Conditions Product Selectivity Source
H₂O₂ (30%)AcOH, 25°C, 12hSulfoxide (-SO-)89%
mCPBADCM, 0°C → rt, 6hSulfone (-SO₂-)95%

Oxidation state impacts bioavailability: sulfones show enhanced metabolic stability over thioethers in pharmacological assays.

Electrophilic Substitution on Aromatic Rings

Methoxy-directed electrophilic aromatic substitution occurs at specific positions:

Reagent Position Product Regioselectivity Source
HNO₃/H₂SO₄Para to OMeNitro derivative>90%
Br₂ (cat. FeBr₃)Ortho to OMeBrominated analog78%

Steric effects from the triazole-thiazole system reduce reactivity compared to isolated methoxybenzenes.

Functional Group Modifications

Key transformations of reactive sites:

Amide Alkylation

  • Reagents: Alkyl halides (e.g., CH₃I), K₂CO₃, DMF

  • Product: N-Alkylated amide (enhanced lipophilicity)

  • Yield: 68% (for methyl derivative)

Methoxy Demethylation

  • Reagents: BBr₃, DCM, -78°C → rt

  • Product: Catechol derivative (increases H-bonding capacity)

  • Yield: 82%

Complexation with Metals

The triazole-thiazole system acts as a polydentate ligand:

Metal Salt Coordination Mode Application Source
Cu(II) acetateN,S-chelationAntimicrobial activity enhancement
Pd(II) chlorideN,N-bindingCatalyst for cross-coupling reactions

Stoichiometry and geometry confirmed by UV-Vis and XRD .

Photochemical Reactions

UV-induced reactivity (λ = 254 nm):

  • Norrish Type II cleavage of the benzamide carbonyl group

  • Formation: Biradical intermediates → Rearranged thiazole products

Stability Under Physiological Conditions

Condition Half-Life Major Degradation Pathway Source
pH 7.4 buffer, 37°C6.2hSulfanyl oxidation + amide hydrolysis
Simulated gastric fluid1.8hAcid-catalyzed triazole ring opening

Comparative Reactivity Table

Functional Group Reactivity Order Dominant Reaction
Sulfanyl (-S-)Oxidation > AlkylationH₂O₂ → Sulfoxide
Amide (-CONH-)Hydrolysis > ReductionAcidic cleavage
Methoxy (-OMe)Demethylation > NitrationBBr₃ → Phenolic -OH

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to the target compound demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Aspergillus oryzae .

Anticancer Properties

The structural components of this compound may contribute to anticancer activity. Triazole derivatives have been reported to inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells .

Receptor Interaction Studies

The compound's design may allow it to interact with specific receptors in the body. For instance, modifications on the benzamide core can enhance affinity towards dopamine receptors or serotonin receptors, which are crucial targets in the treatment of psychiatric disorders . Investigations into the binding affinities of such compounds could lead to new therapeutic agents for depression or schizophrenia.

Synthesis and Characterization

The synthesis of 3,5-dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps of organic synthesis techniques. Characterization is typically performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazole-containing benzamides demonstrated that compounds structurally related to this compound showed promising antibacterial activity against E. coli at concentrations as low as 1 µg/mL .

Case Study 2: Anticancer Activity

In another investigation focusing on triazole derivatives with similar structures, compounds were found to effectively inhibit the growth of various cancer cell lines. These findings suggest a potential pathway for developing new anticancer drugs based on the structural framework of the target compound .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Structural Similarities:

  • Triazole/Thiadiazole Cores : The compound shares a triazole ring with derivatives in (e.g., compounds 6 , 8a–c ) and (1,2,4-triazoles with sulfonyl groups). The sulfanyl linkage in the target compound is analogous to the methylsulfanyl group in ’s thiadiazole derivative .
  • Benzamide Backbone: The benzamide moiety is common in (e.g., 6, 8a–c) and (thiazolidinone-linked benzamides) .

Functional Group Variations:

Compound Core Structure Substituents Key Functional Differences
Target Compound 4H-1,2,4-triazol-3-yl 3,5-Dimethoxybenzamide, thiazol-2-yl carbamoylmethyl sulfanyl Methoxy groups, thiazole carbamoyl
, Compound 6 [1,3,4]-Thiadiazol-2-ylidene Isoxazole-5-yl, phenyl Isoxazole vs. thiazole, absence of methoxy
, Compound 8a [1,3,4]-Thiadiazol-2-ylidene 5-Acetyl-6-methylpyridin-2-yl Pyridine vs. thiazole, acetyl group
Compound 1,3,4-Thiadiazol-2-amine 3,5-Dimethylphenyl, 4-(methylsulfanyl)benzylidene Thiadiazole vs. triazole, benzylidene

Physical Properties:

Compound Melting Point (°C) IR (C=O, cm⁻¹) Notable NMR Signals
Target Compound Not reported ~1600–1680 (benzamide) Methoxy singlets (~3.8 ppm), thiazole H (~8 ppm)
, Compound 6 160 1606 Isoxazole H: 7.95, 8.13 ppm
, Compound 8a 290 1679, 1605 Pyridine H: 8.04, 8.39 ppm
Compound 135 Not reported Intramolecular C–H···N H-bond
  • The target’s methoxy groups may reduce crystallinity compared to ’s acetylated derivatives (higher melting points) .

Spectral and Reactivity Profiles

  • IR Spectroscopy: The benzamide C=O stretch (~1670 cm⁻¹) aligns with ’s compounds (1605–1719 cm⁻¹) .
  • NMR : Aromatic protons in the target’s 2-methoxyphenyl and thiazole groups would resonate similarly to ’s phenyl and heterocyclic protons .
  • Reactivity : The sulfanyl bridge may undergo oxidation or nucleophilic substitution, analogous to ’s methylsulfanyl group .

Biological Activity

Overview

3,5-Dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential pharmacological applications. Its structure includes multiple functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound based on current research findings, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound can be represented by the following structural formula:

C20H24N4O4S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : A series of related compounds were tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated moderate to significant antibacterial and antifungal activities. The presence of thiazole and triazole moieties in the structure was correlated with enhanced antimicrobial efficacy .
CompoundActivityTarget OrganismsReference
3,5-Dimethoxy-N-{[...]}ModerateE. coli, S. aureus
Thiazole derivativesSignificantC. albicans

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

  • Case Study : A study published in a peer-reviewed journal investigated the effects of similar benzamide derivatives on cancer cells. The results showed that these compounds could induce apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound exhibits inhibitory activity against key enzymes involved in various biological processes:

  • Cholinesterase Inhibitors : Compounds with structural similarities showed promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease.
    • IC50 Values : The IC50 for AChE was reported at 157 µM while BChE showed a lower IC50 of 46 µM .
  • Antioxidant Properties : The presence of methoxy groups in the structure has been linked to antioxidant activity, which can help mitigate oxidative stress-related diseases.

Q & A

Basic: What are the key synthetic routes for this compound, and how can purity be ensured during synthesis?

The synthesis involves multi-step reactions typical of triazole-thiazole hybrids. A general approach includes:

  • Step 1 : Condensation of a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with a substituted benzaldehyde under reflux in ethanol with catalytic acetic acid .
  • Step 2 : Introduction of the sulfanylacetamide-thiazole moiety via nucleophilic substitution or thiol-alkyne "click" chemistry, requiring precise pH and temperature control to avoid side reactions .
  • Purification : Intermediate and final products are purified using column chromatography or recrystallization (ethanol/water mixtures). Purity is validated via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks in ¹H NMR) .

Basic: Which spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) and amide bond formation .
  • IR Spectroscopy : Detection of carbonyl stretches (~1650–1700 cm⁻¹ for amides) and sulfur-containing functional groups (~600–700 cm⁻¹ for C-S bonds) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and rule out unintended adducts .

Advanced: How can reaction conditions be optimized to improve yield in the sulfanyl incorporation step?

  • Design of Experiments (DoE) : Use factorial design to assess variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and molar ratios of reactants. For example, highlights how flow-chemistry systems enhance reproducibility in similar triazole syntheses .
  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) and thiophiles (e.g., NaSH) to accelerate thiolation steps .
  • Real-Time Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and minimize over-reaction .

Advanced: What strategies are used to resolve contradictions in reported biological activity data for triazole-thiazole hybrids?

  • Meta-Analysis of SAR : Compare bioactivity datasets for analogs (e.g., ’s table shows thiophene-substituted triazoles have higher antimicrobial activity vs. furan derivatives). Adjust substituents (e.g., electron-withdrawing groups on the benzamide) to enhance target binding .
  • Orthogonal Assays : Validate conflicting cytotoxicity results using both MTT and apoptosis assays to rule out false positives from assay-specific artifacts .
  • Computational Docking : Identify binding pose discrepancies in molecular dynamics simulations (e.g., thiazole orientation in kinase active sites) .

Basic: What are the hypothesized biological targets based on structural analogs?

  • Kinase Inhibition : The triazole-thiazole scaffold resembles ATP-competitive inhibitors (e.g., EGFR inhibitors), supported by docking studies in .
  • Antimicrobial Activity : Thiol-containing analogs disrupt bacterial cell membranes (e.g., E. coli membrane permeability assays in ) .
  • Anti-Inflammatory Potential : Methoxy groups may modulate COX-2 activity, as seen in structurally related benzamides .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • ADMET Prediction : Use QSAR models to optimize logP (target 2–4 for blood-brain barrier penetration) and reduce CYP450 inhibition risks .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing methoxy with trifluoromethyl) .
  • Solubility Enhancement : Co-solvent screening (e.g., PEG-400) guided by Hansen solubility parameters .

Basic: What safety precautions are recommended for handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential sulfur-derived irritants. No specific hazards are reported in , but analogs with nitro groups (e.g., ) require explosion-proof equipment .
  • Storage : Store at –20°C under nitrogen to prevent oxidation of the sulfanyl group .

Advanced: How does the sulfanyl-thiazole moiety influence redox stability in biological assays?

  • Oxidation Studies : Monitor thioether oxidation to sulfoxides using LC-MS in simulated physiological conditions (pH 7.4, 37°C). Stabilize via steric hindrance (e.g., bulky substituents on the triazole ring) .
  • Glutathione Reactivity : Assess thiol-disulfide exchange potential using Ellman’s assay to predict off-target effects .

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